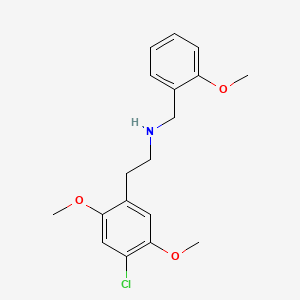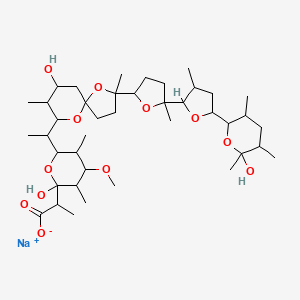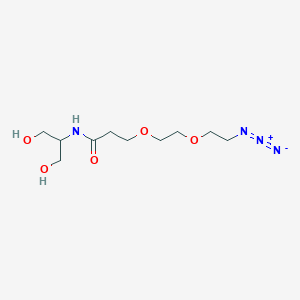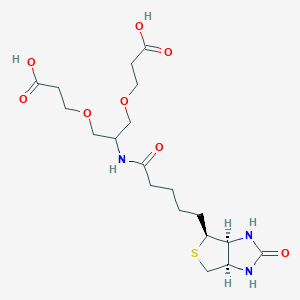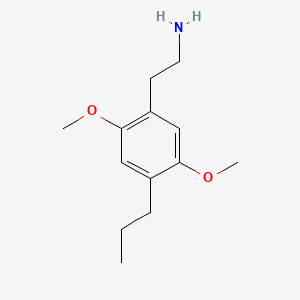
6CEPN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6CEPN is an inhibitor of Cyclooxygenase-1 that acts by suppressing colorectal cancer growth.
Wissenschaftliche Forschungsanwendungen
STEM Learning Improvements : Research by Khaeroningtyas, Permanasari, and Hamidah (2016) demonstrated that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model can enhance students' scientific literacy, particularly in understanding temperature and its changes (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Dip-Pen Nanolithography (DPN) in Material Science : Salaita, Wang, and Mirkin (2007) discussed the application of DPN, a technique that combines atomic force microscopy with the ability to deposit materials at the sub-100-nm scale. This has implications for molecular electronics and biological recognition studies (Salaita, Wang, & Mirkin, 2007).
Ethical Use of Animals in Research : Strech and Dirnagl (2019) proposed an extension to the 3R (Replacement, Reduction, Refinement) framework in animal research, adding Robustness, Registration, and Reporting to ensure the scientific value and ethical conduct of animal studies (Strech & Dirnagl, 2019).
Six Sigma Methodology in Process Improvement : Rowlands and Antony (2003) illustrated the application of the Design of Experiments (DOE) method, a component of Six Sigma, in improving the spot welding process. This method is key in enhancing process yield and reducing variability (Rowlands & Antony, 2003).
Management of Scientific Research Projects : Hors, Goldberg, Almeida, Babio Júnior, and Rizzo (2012) discussed employing Lean Six Sigma and PMBOK tools for efficient management of scientific research projects at a general hospital, highlighting improvements in people, processes, systems, and organizational culture (Hors et al., 2012).
Eigenschaften
CAS-Nummer |
1054549-73-3 |
|---|---|
Produktname |
6CEPN |
Molekularformel |
C23H18O5 |
Molekulargewicht |
374.39 |
IUPAC-Name |
(E)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-styrylchroman-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+ |
InChI-Schlüssel |
WBONVHMXTSZBAF-IZZDOVSWSA-N |
SMILES |
O=C1CC(C2=CC=C(O)C=C2)OC3=C1C(O)=C(/C=C/C4=CC=CC=C4)C(O)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6CEPN; 6-CEPN; 6 CEPN; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



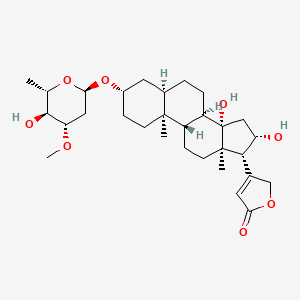
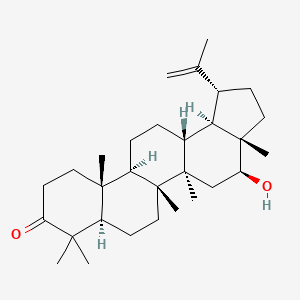
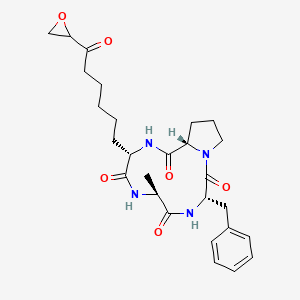
![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)
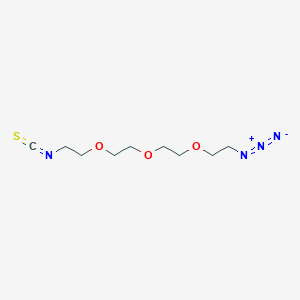

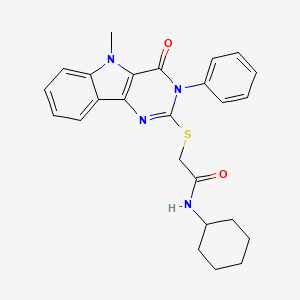
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
